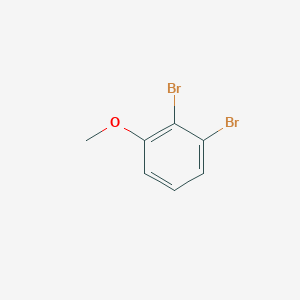

2,3-Dibromoanisole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUOJHYDIKYRQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474715 | |

| Record name | 2,3-Dibromoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95970-22-2 | |

| Record name | 1,2-Dibromo-3-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95970-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,3-Dibromoanisole (CAS Number: 95970-22-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromoanisole, identified by the CAS number 95970-22-2, is a halogenated aromatic compound.[1][2] As a substituted anisole, its physicochemical properties are of significant interest in organic synthesis and medicinal chemistry, where it can serve as a versatile building block for more complex molecules. The precise positioning of the two bromine atoms and the methoxy group on the benzene ring imparts specific characteristics that influence its reactivity, solubility, and potential applications in drug discovery and materials science.

This technical guide provides a comprehensive overview of the core physical properties of this compound, offering experimentally determined data and outlining the methodologies for their validation. The aim is to equip researchers and drug development professionals with the foundational knowledge required for the effective handling, characterization, and utilization of this compound.

Core Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of a compound is crucial for its application in a laboratory setting. These properties dictate storage conditions, purification methods, and appropriate analytical techniques.

| Property | Value | Source |

| CAS Number | 95970-22-2 | [1][2][3] |

| IUPAC Name | 1,2-dibromo-3-methoxybenzene | [2] |

| Synonyms | This compound | [1][2] |

| Molecular Formula | C₇H₆Br₂O | [2] |

| Molecular Weight | 265.93 g/mol | [2] |

| Physical Form | Solid | |

| Melting Point | 44-45 °C | |

| Boiling Point | 258.8 ± 20.0 °C at 760 mmHg |

Experimental Determination of Physical Properties

The accurate determination of physical properties is paramount for the reliable use of a chemical compound. The following sections detail the experimental protocols for measuring the melting and boiling points of this compound, presented as self-validating systems to ensure data integrity.

Melting Point Determination: A Workflow for Purity and Identity

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically ≤ 1 °C) is characteristic of a pure compound, while a broad and depressed melting range suggests the presence of impurities.

-

Sample Preparation: A small, dry sample of this compound is finely powdered. This ensures uniform heat distribution within the sample.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm. Proper packing is essential for accurate measurement.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus. The calibration of the apparatus with known standards is a crucial step for a self-validating system, ensuring the accuracy of the temperature reading.

-

Heating Rate: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point (44-45 °C). The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.

-

Observation and Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

-

Validation: The experiment should be repeated at least twice to ensure reproducibility. The obtained melting point range can be compared against the literature value (44-45 °C) to confirm the identity and assess the purity of the compound.

Diagram of the Melting Point Determination Workflow

Caption: Workflow for the determination and validation of the melting point of this compound.

Boiling Point Determination at Reduced Pressure

For compounds with high boiling points, such as this compound, determination at atmospheric pressure can sometimes lead to decomposition. While the literature provides a value at 760 mmHg, distillation under reduced pressure is a common and often necessary purification and characterization technique.

-

Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. All glass joints should be properly sealed to maintain a vacuum.

-

Sample and Boiling Chips: The this compound sample is placed in the round-bottom flask along with boiling chips or a magnetic stirrer to ensure smooth boiling.

-

Vacuum Application: The apparatus is connected to a vacuum pump, and the pressure is gradually reduced to the desired level. The system should be checked for leaks.

-

Heating: The flask is heated gently using a heating mantle. The temperature is gradually increased until the liquid begins to boil.

-

Equilibrium and Measurement: The temperature is recorded when the vapor condensation ring on the thermometer bulb is in equilibrium with the distilling liquid. This temperature is the boiling point at the recorded pressure.

-

Data Correction (Optional): If the boiling point is determined at a pressure other than 760 mmHg, a nomograph can be used to estimate the boiling point at atmospheric pressure for comparison with the literature value.

Significance of Physical Properties in Research and Drug Development

-

Purity Assessment: As discussed, the melting point is a primary indicator of the purity of a solid compound. In drug development, compound purity is a critical parameter that can affect biological activity and toxicity.

-

Solubility and Formulation: While not quantitatively determined in the initial searches, the non-polar nature of the aromatic ring and the presence of halogens suggest that this compound is likely to have low solubility in aqueous media and good solubility in organic solvents. This is a crucial consideration for reaction conditions and for the formulation of any potential drug candidate.

-

Purification Techniques: Knowledge of the melting and boiling points guides the choice of purification methods. A solid with a distinct melting point can be purified by recrystallization, while a high-boiling liquid is amenable to distillation, potentially under reduced pressure.

-

Structural Elucidation: The physical properties, in conjunction with spectroscopic data (NMR, IR, MS), provide a complete picture of the compound's identity and structure, which is the foundation of any chemical research.

Conclusion

This technical guide has presented the core physical properties of this compound (CAS 95970-22-2), with a focus on its melting and boiling points. By providing not only the experimental data but also the underlying principles and protocols for their determination, this document aims to serve as a valuable resource for scientists and researchers. A thorough understanding and application of these fundamental physical properties are essential for the successful use of this compound in organic synthesis, drug discovery, and the broader field of chemical sciences.

References

A Technical Guide to the Molecular Structure of 2,3-Dibromoanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2,3-dibromoanisole (CAS No. 95970-22-2), a key aromatic intermediate in synthetic chemistry. The document delineates its physicochemical properties, details a robust synthetic protocol, and offers an in-depth structural elucidation using a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the causal relationships between experimental choices and outcomes, providing a trustworthy, self-validating framework for its synthesis and characterization. This document is intended to serve as an authoritative resource for scientists leveraging this molecule in fine chemical synthesis and drug discovery.

Introduction

This compound, systematically named 1,2-dibromo-3-methoxybenzene, is a disubstituted aromatic ether. Its structure, featuring a methoxy group and vicinal bromine atoms on a benzene ring, imparts a unique combination of steric and electronic properties. The methoxy group is an activating, ortho, para-directing group in electrophilic aromatic substitution, while the bulky bromine atoms introduce significant steric hindrance and serve as versatile synthetic handles for cross-coupling reactions. This makes this compound a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Understanding its precise molecular structure is paramount for predicting its reactivity and designing efficient synthetic pathways.

Physicochemical and Safety Data

A summary of the key computed and experimental properties of this compound is presented below.[1]

| Property | Value | Source |

| IUPAC Name | 1,2-dibromo-3-methoxybenzene | Computed by LexiChem[1] |

| CAS Number | 95970-22-2 | CAS Common Chemistry[1] |

| Molecular Formula | C₇H₆Br₂O | PubChem[1] |

| Molecular Weight | 265.93 g/mol | PubChem[1] |

| Monoisotopic Mass | 263.87854 Da | Computed by PubChem[1] |

| Appearance | White to off-white solid | Generic Data |

| Topological Polar Surface Area | 9.2 Ų | Computed by Cactvs[1] |

| XLogP3 | 3.6 | Computed by XLogP3[1] |

Safety Profile: this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2] Standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are required when handling this compound.[2][3] Work should be performed in a well-ventilated fume hood.[4]

Synthesis and Mechanistic Considerations

The synthesis of dibromoanisoles is typically achieved through the electrophilic bromination of anisole. The methoxy group's directing effect leads to initial bromination at the para position, followed by substitution at one of the ortho positions. Achieving the 2,3-dibromo isomer requires specific strategies to overcome the thermodynamic preference for 2,4- and 2,6-disubstitution.

A common approach involves the direct bromination of anisole using elemental bromine (Br₂), often with a Lewis acid catalyst like iron(III) bromide (FeBr₃).[5] Controlling the reaction stoichiometry and temperature is critical to favor dibromination over mono- or tri-bromination. The reaction of monobromoanisoles to 2,4-dibromoanisole can take from 30 minutes to two days to complete.[6] Alternative, safer brominating agents like N-bromosuccinimide (NBS) can also be employed.[5]

A generalized workflow for the synthesis and purification is depicted below.

Caption: Generalized workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis of Dibromoanisoles

This protocol is illustrative for the synthesis of dibromoanisoles and requires optimization for specific isomers.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, dissolve anisole (1 eq.) in a suitable solvent (e.g., dichloromethane).

-

Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃).

-

Bromination: Cool the mixture in an ice bath. Slowly add a solution of elemental bromine (2.1 eq.) in the same solvent via the dropping funnel over 1-2 hours. Causality: Slow addition at low temperature is crucial to control the exothermic reaction and minimize the formation of undesired by-products like 2,4,6-tribromoanisole.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess bromine.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate (MgSO₄).[7]

-

Purification: Filter off the drying agent and concentrate the filtrate in vacuo. Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to isolate the this compound isomer.

-

Characterization: Confirm the structure and purity of the isolated product using NMR, IR, and MS analysis.

Molecular Structure Elucidation

The definitive structure of this compound is established through the combined interpretation of various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region (typically 6.5-8.0 ppm) and one signal in the aliphatic region for the methoxy group (~3.9 ppm).

-

Methoxy Protons (OCH₃): A singlet integrating to 3 protons.

-

Aromatic Protons (Ar-H): The three aromatic protons will appear as a complex multiplet or as distinct doublets and triplets, depending on the coupling constants. The proton at C4 will be a triplet (or doublet of doublets), coupled to the protons at C5 and C6. The protons at C5 and C6 will likely be doublets of doublets.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven unique signals corresponding to each carbon atom in the molecule.

-

Aromatic Carbons: Six signals in the range of ~110-160 ppm. The carbons directly attached to the electronegative bromine atoms (C2, C3) and the oxygen atom (C1) will be shifted downfield.

-

Methoxy Carbon: One signal around 55-60 ppm.

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| OCH₃ | ~3.9 ppm (s, 3H) | ~56 ppm |

| C1-OCH₃ | - | ~155 ppm |

| C2-Br | - | ~115 ppm |

| C3-Br | - | ~120 ppm |

| C4-H | ~7.2 ppm (t) | ~128 ppm |

| C5-H | ~6.9 ppm (dd) | ~124 ppm |

| C6-H | ~7.5 ppm (dd) | ~130 ppm |

Note: The predicted chemical shifts are estimates. Actual experimental values may vary based on solvent and other conditions.

Caption: Correlation of the molecular structure with expected NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will exhibit characteristic absorption bands.

-

C-H stretching (aromatic): Peaks just above 3000 cm⁻¹

-

C-H stretching (aliphatic, -OCH₃): Peaks just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹)

-

C=C stretching (aromatic ring): Peaks in the 1450-1600 cm⁻¹ region

-

C-O stretching (aryl ether): A strong, characteristic peak around 1250 cm⁻¹

-

C-Br stretching: Peaks in the fingerprint region, typically between 500-650 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule. For this compound, the mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

-

Molecular Ion Peak (M⁺): A cluster of peaks will be observed corresponding to the molecular ion. The pattern will be approximately 1:2:1 for the M⁺, [M+2]⁺, and [M+4]⁺ ions, respectively. For C₇H₆Br₂O, these would appear around m/z 264, 266, and 268.[1]

-

Fragmentation: Common fragmentation patterns would include the loss of the methyl group (-CH₃) or the entire methoxy group (-OCH₃).

Reactivity and Applications in Drug Development

The molecular structure of this compound is directly linked to its utility in organic synthesis.

-

Cross-Coupling Reactions: The two bromine atoms are excellent leaving groups for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The differential reactivity of the bromine at C2 (more sterically hindered) versus C3 can sometimes be exploited for regioselective functionalization.

-

Lithiation/Grignard Formation: The bromine atoms can be converted into organometallic reagents through metal-halogen exchange, which can then be used to form new carbon-carbon or carbon-heteroatom bonds.

-

Nucleophilic Aromatic Substitution (SNAAr): While generally unreactive towards SNAAr, the presence of strong electron-withdrawing groups elsewhere on the ring (not present here) could activate the C-Br bonds.

In drug discovery, substituted anisoles and bromoaromatics are common scaffolds. This compound serves as a versatile starting material to build more complex, poly-substituted aromatic cores, which are frequently found in biologically active compounds. Its utility lies in its ability to introduce substituents at specific positions, allowing for the systematic exploration of structure-activity relationships (SAR) in medicinal chemistry programs.

Conclusion

This guide has provided a detailed examination of the molecular structure of this compound. Through a combination of synthesis, mechanistic reasoning, and multi-faceted spectroscopic analysis, its structure is unambiguously confirmed. The interplay between the methoxy group and the vicinal bromine atoms defines its physicochemical properties and its reactivity, establishing it as a valuable and versatile intermediate for researchers in synthetic chemistry and drug development. The protocols and data presented herein serve as a reliable, self-validating resource for the scientific community.

References

An In-depth Technical Guide to the Synthesis, Characterization, and Application of Dibromoanisole Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the six isomers of dibromoanisole, offering a deep dive into their synthesis, distinct physicochemical and spectroscopic properties, and their applications as versatile building blocks in organic chemistry. The content is structured to deliver not just procedural steps but also the underlying scientific principles that govern the experimental choices, ensuring a thorough understanding for professionals in research and development.

Introduction to Dibromoanisole Isomers

Dibromoanisole (C₇H₆Br₂O) exists in six positional isomers, each defined by the arrangement of two bromine atoms on the anisole (methoxybenzene) ring. The methoxy group (-OCH₃) is a powerful ortho-, para-directing and activating group in electrophilic aromatic substitution reactions.[1] This electronic influence is fundamental to the synthesis of specific isomers and also dictates their subsequent reactivity in synthetic applications. Understanding the unique characteristics of each isomer—2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dibromoanisole—is critical for their effective use in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[2][3]

Synthesis of Dibromoanisole Isomers

The primary route to synthesizing dibromoanisole isomers is the direct electrophilic bromination of anisole. The regioselectivity of this reaction is highly dependent on the choice of brominating agent, solvent, and catalyst.

Mechanism: Electrophilic Aromatic Substitution

The methoxy group activates the benzene ring towards electrophilic attack and directs incoming electrophiles (Br⁺) to the ortho (2- and 6-) and para (4-) positions. The reaction proceeds via a resonance-stabilized carbocation intermediate (sigma complex).[1] Careful control of stoichiometry and reaction conditions is necessary to achieve dibromination and to influence the ratio of the resulting isomers.[4]

Caption: Electrophilic bromination of anisole to yield 2,4-dibromoanisole.

Synthetic Protocols

Synthesis of 2,4-Dibromoanisole (Major Isomer)

The direct bromination of anisole typically yields 2,4-dibromoanisole as the major product due to the strong ortho-, para-directing nature of the methoxy group.[4]

-

Objective: To synthesize 2,4-dibromoanisole via direct bromination of anisole.

-

Materials: Anisole, Bromine (Br₂), Acetic Acid (solvent).

-

Protocol:

-

Dissolve anisole in glacial acetic acid within a reaction vessel equipped with a dropping funnel and a stirrer, maintaining a cool temperature (0-5°C) in an ice bath.

-

Slowly add a solution of bromine in acetic acid dropwise to the anisole solution with continuous stirring. The reaction is exothermic and the temperature should be carefully monitored.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a beaker of ice water. The crude 2,4-dibromoanisole will precipitate as a solid.

-

Filter the solid, wash with cold water and a dilute solution of sodium bisulfite to remove excess bromine.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 2,4-dibromoanisole.[2]

-

Synthesis of Other Isomers

Synthesizing other isomers often requires multi-step procedures starting from substituted precursors. For instance, obtaining the 2,6- or 3,5-isomer might involve strategies like using blocking groups or starting from a pre-brominated phenol followed by methylation.

Physicochemical Properties of Dibromoanisole Isomers

The position of the bromine atoms significantly influences the physical properties of the isomers, such as melting and boiling points, due to differences in molecular symmetry and intermolecular forces.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C/mmHg) |

| 2,4-Dibromoanisole | 21702-84-1 | C₇H₆Br₂O | 265.93 | 61-63[5] | 101-106 / 1[5] |

| 2,5-Dibromoanisole | 60830-98-0 | C₇H₆Br₂O | 265.93 | 31-33 | 128-130 / 10 |

| 2,6-Dibromoanisole | 38603-09-7 | C₇H₆Br₂O | 265.93 | 48-50[3] | 242-243 / 760 |

| 3,4-Dibromoanisole | 62459-75-6 | C₇H₆Br₂O | 265.93 | 49-51 | 145-147 / 15 |

| 3,5-Dibromoanisole | 74137-36-3 | C₇H₆Br₂O | 265.93 | 41-43 | 134-136 / 11 |

| 2,3-Dibromoanisole | 53041-69-9 | C₇H₆Br₂O | 265.93 | 34-36 | 132-134 / 10 |

Data compiled from various chemical suppliers and databases.[3][5][6]

Spectroscopic Characterization and Isomer Differentiation

Spectroscopic techniques are indispensable for distinguishing between the various dibromoanisole isomers. The symmetry of each isomer results in a unique spectral fingerprint.[7]

Caption: Workflow for the separation and identification of dibromoanisole isomers.

¹H NMR Spectroscopy

The number of signals, their splitting patterns (multiplicity), and their chemical shifts in the ¹H NMR spectrum are highly diagnostic. For example, 2,4-dibromoanisole will show three distinct signals in the aromatic region, while the more symmetric 3,5-dibromoanisole will show only two.[8]

¹³C NMR Spectroscopy

The number of unique carbon environments is directly reflected in the ¹³C NMR spectrum. Symmetrical isomers will have fewer signals than asymmetrical ones. For instance, 2,5-dibromoanisole will exhibit 7 distinct carbon signals, whereas 3,5-dibromoanisole, with its C₂ᵥ symmetry, will show only 5 signals.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of functional groups and for distinguishing isomers based on the pattern of C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹), which is sensitive to the substitution pattern on the benzene ring.[9]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight (m/z 264, 266, 268 in a characteristic 1:2:1 ratio due to the two bromine isotopes, ⁷⁹Br and ⁸¹Br). While the mass spectra of isomers are often similar, fragmentation patterns can sometimes provide clues to the substitution pattern.[7]

Reactivity and Applications in Organic Synthesis

The positions of the bromine atoms are the primary determinants of the isomers' utility in synthesis, especially in palladium-catalyzed cross-coupling reactions. The electronic environment and steric hindrance around the C-Br bonds influence the ease of oxidative addition to the palladium catalyst, which is often the rate-determining step.[10][11]

Palladium-Catalyzed Cross-Coupling Reactions

Dibromoanisole isomers are valuable substrates for reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.[10][12] The two bromine atoms allow for sequential or double couplings, enabling the synthesis of complex, multi-substituted aromatic compounds. For example, the 2,4-isomer can be selectively functionalized at the more reactive 4-position, followed by a second coupling at the more sterically hindered 2-position.

Caption: Catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 2,4-Dibromoanisole

-

Objective: To demonstrate a selective cross-coupling reaction using 2,4-dibromoanisole.

-

Materials: 2,4-Dibromoanisole, Phenylboronic acid, Pd(PPh₃)₄ (catalyst), Potassium Carbonate (base), Toluene/Water (solvent system).

-

Protocol:

-

In a round-bottom flask, combine 2,4-dibromoanisole, phenylboronic acid (1.1 equivalents), and potassium carbonate (2.0 equivalents).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Add a degassed mixture of toluene and water (e.g., 4:1 ratio).

-

Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100°C for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting product (4-bromo-2-phenylanisole) by column chromatography on silica gel.

-

Specific Applications of Isomers

-

2,4-Dibromoanisole: A key intermediate for creating conductive polymers and flame-retardant materials.[13] Its two reactive bromine atoms make it a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[2][4]

-

2,6-Dibromoanisole: Used as a building block in the production of dyes, fragrances, and specialty chemicals.[3] It also finds application in the synthesis of biologically active compounds in the pharmaceutical and agrochemical industries.[3]

-

3,5-Dibromoanisole: Its symmetric structure is exploited in the synthesis of ligands for metal catalysts and in the construction of complex molecular architectures where C₂ symmetry is desired.

Conclusion

The six isomers of dibromoanisole are not interchangeable reagents but are distinct chemical entities with unique properties and applications. Their synthesis, primarily through controlled electrophilic bromination, and their differentiation, through a combination of spectroscopic methods, are fundamental skills for the synthetic chemist. Their true value lies in their role as versatile precursors in modern synthetic chemistry, particularly in cross-coupling reactions, enabling the construction of a vast array of complex organic molecules for diverse industrial and research applications.

References

- 1. quora.com [quora.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. 2,4-DIBROMOANISOLE | 21702-84-1 [chemicalbook.com]

- 6. 3,5-Dibromoanisole | C7H6Br2O | CID 11021812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 2,4-DIBROMOANISOLE(21702-84-1) 1H NMR spectrum [chemicalbook.com]

- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Reactivity and Stability of 2,3-Dibromoanisole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3-Dibromoanisole (C₇H₆Br₂O) is a key aromatic building block whose synthetic value is defined by the distinct reactivity of its two bromine substituents, modulated by the activating and directing effects of the C1-methoxy group. This guide provides a comprehensive analysis of its stability, core reactivity patterns, and strategic applications in complex molecule synthesis. We will explore the principles of regioselective functionalization via metallation and palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed protocols. The narrative emphasizes the causality behind experimental choices, providing a framework for leveraging this versatile intermediate in pharmaceutical and materials science research.

Physicochemical Properties and Stability Profile

A foundational understanding of this compound's physical and chemical properties is essential for its effective handling, storage, and application in synthesis.

Key Properties

All quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value | Source |

| IUPAC Name | 1,2-dibromo-3-methoxybenzene | [1] |

| CAS Number | 95970-22-2 | [1] |

| Molecular Formula | C₇H₆Br₂O | [1] |

| Molecular Weight | 265.93 g/mol | [1] |

| Appearance | Varies; often a solid or oil | N/A |

| XLogP3 | 3.6 | [1] |

Chemical and Thermal Stability

As an aryl halide, this compound exhibits considerable stability under standard laboratory conditions.[2] However, its reactivity profile necessitates an awareness of its limitations:

-

Thermal Stability: The compound is stable under normal heating conditions typical for organic reactions (e.g., reflux in THF, toluene). Formation of toxic gases, such as hydrogen bromide, is possible during intense heating or in case of fire.[3] High-temperature reactions (>200 °C) may lead to decomposition, a common characteristic of polyhalogenated aromatics.[4]

-

Chemical Stability: this compound is stable in the presence of mild acids and bases. However, it is incompatible with strong oxidizing agents.[3] The C-Br bonds are robust and do not typically undergo spontaneous cleavage but are susceptible to attack by strong nucleophiles under forcing conditions or, more commonly, by organometallic reagents and transition metal catalysts.[5][6]

-

Storage: To ensure long-term integrity, it should be stored in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials.

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound is rooted in the differential reactivity of its C-Br bonds, which allows for selective and sequential functionalization. The methoxy group (-OCH₃) plays a pivotal role, influencing the electronic and steric environment of the aromatic ring.

Guiding Principles: The Influence of the Methoxy Group

The -OCH₃ group is a powerful ortho-, para- directing group due to its ability to donate electron density to the aromatic ring via resonance (+R effect).[7] In this compound, this has two critical consequences:

-

Activation of the Ring: It increases the ring's nucleophilicity, making it more susceptible to certain reactions compared to dibromobenzene.

-

Directing Metallation: It is a potent ortho-directing group for lithiation, a key reaction for selective functionalization.

Regioselective Metallation: The Halogen-Lithium Exchange

One of the most powerful strategies for functionalizing this compound is the halogen-lithium exchange reaction. This process is highly regioselective due to the directing influence of the methoxy group.

Causality of Selection: The methoxy group's oxygen atom can coordinate with the lithium atom of an alkyllithium reagent (e.g., n-BuLi, t-BuLi), delivering it preferentially to the proximal ortho position (C2).[8] This directed ortho-metallation results in a selective exchange of the C2-bromine atom for lithium, even at very low temperatures (-78 °C), leaving the C3-bromine intact.[9] This generates a key intermediate, (3-bromo-2-methoxyphenyl)lithium, which can be trapped with a wide range of electrophiles.

References

- 1. This compound | C7H6Br2O | CID 11958056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. chemdmart.com [chemdmart.com]

- 4. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aryl Halides | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Aryl halide - Wikipedia [en.wikipedia.org]

- 7. quora.com [quora.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

Introduction: A Tale of Two Isomers and Strategic Synthesis

An In-Depth Technical Guide to the Formation Mechanism of 2,3-Dibromoanisole

In the landscape of organic synthesis, the preparation of substituted aromatic compounds is a foundational pillar. However, the regiochemical outcome of these reactions is governed by a strict set of electronic and steric rules. The case of this compound presents a fascinating challenge that elegantly illustrates the limitations of direct electrophilic substitution and underscores the necessity of multi-step strategic synthesis. While the bromination of anisole readily yields 2,4- and 2,6-dibromoanisole, the 2,3-isomer is conspicuously absent. This guide provides an in-depth exploration of the formation mechanism of this compound, not by a flawed direct approach, but through a robust and logical multi-step pathway. We will dissect the underlying chemical principles, provide field-proven experimental protocols, and explain the causality behind the required synthetic strategy, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: The Rationale – Why Direct Electrophilic Bromination of Anisole Fails

To appreciate the elegance of the correct synthetic route, one must first understand why the most apparent path is a dead end. The direct bromination of anisole is a classic example of electrophilic aromatic substitution (EAS). The outcome is dictated by the powerful influence of the methoxy (-OCH₃) group.

The Guiding Hand of the Methoxy Group

The methoxy group is a potent activating, ortho-, para-directing substituent. This is due to two primary effects:

-

Resonance Effect (+R): The lone pairs on the oxygen atom are delocalized into the benzene ring, increasing the electron density at the carbons ortho and para to the methoxy group. This makes these positions significantly more nucleophilic and thus more susceptible to attack by an electrophile (like Br⁺).

-

Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to a slight withdrawal of electron density through the sigma bond. However, the resonance effect is far more dominant, leading to the overall activation of the ring.

This means the first bromination of anisole overwhelmingly produces a mixture of 4-bromoanisole (major product due to less steric hindrance) and 2-bromoanisole (minor product).

The Second Bromination: A Compounding Problem

Attempting a second bromination on the resulting monobromoanisole mixture does not lead to the 2,3-isomer. The directing effects of the two substituents must now be considered:

-

Methoxy Group (-OCH₃): Still a strong activating, ortho-, para-director.

-

Bromo Group (-Br): A deactivating, but also ortho-, para-director (due to its lone pairs participating in resonance).

In 4-bromoanisole, the powerful -OCH₃ group directs the next electrophile to its ortho positions (C2 and C6). The -Br group also directs to its ortho positions (C3 and C5). The activating -OCH₃ group's influence is dominant, leading to bromination at the C2 position, resulting in 2,4-dibromoanisole .

In 2-bromoanisole, the -OCH₃ group directs to C4 and C6, while the -Br group directs to C3 and C5. The strongest activation is at the C4 position, again leading to 2,4-dibromoanisole . Therefore, direct double bromination of anisole leads decisively to other isomers, but not this compound.

Part 2: The Strategic Solution – A Multi-Step Synthesis via the Sandmeyer Reaction

Since the desired 2,3-substitution pattern cannot be achieved through direct electrophilic attack on the anisole ring, a more strategic approach is required. The most reliable and field-proven method involves building the molecule with the desired substituents already in place and then using a powerful transformation to install the final bromine atom. This is accomplished via the Sandmeyer reaction , which allows for the conversion of an aromatic amino group into a halide.[1][2][3]

The overall workflow is a three-stage process:

-

Precursor Synthesis: Preparation of the key intermediate, 3-bromo-2-methoxyaniline .

-

Diazotization: Conversion of the primary amino group of the precursor into a diazonium salt.

-

Sandmeyer Displacement: Copper(I) bromide-mediated replacement of the diazonium group with a bromine atom to yield the final product.

Part 3: In-Depth Protocol – Synthesis of the Key Precursor (3-Bromo-2-methoxyaniline)

The success of the entire synthesis hinges on the efficient preparation of the starting material, 3-bromo-2-methoxyaniline. A highly effective method is the reduction of a commercially available nitro-compound.

Mechanism: Nitro Group Reduction

The reduction of an aromatic nitro group to a primary amine can be achieved with various reagents. A classic and robust method is the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium. Iron powder in aqueous acetic acid is particularly effective and economical. The reaction proceeds through a series of intermediates (nitroso, hydroxylamine) which are ultimately reduced to the amine. The iron is oxidized from Fe(0) to Fe(II) and/or Fe(III) species in the process.

Experimental Protocol: Synthesis of 3-Bromo-2-methoxyaniline

This protocol is adapted from a high-yield literature procedure.[4]

Table 1: Reagents and Conditions for Precursor Synthesis

| Reagent/Parameter | Formula/Value | Molar Mass ( g/mol ) | Quantity | Molar Eq. |

| 2-Bromo-6-nitroanisole | C₇H₆BrNO₃ | 232.03 | 20.1 g | 1.0 |

| Iron Powder | Fe | 55.845 | 33.4 g | ~6.9 |

| Acetic Acid | CH₃COOH | 60.05 | 300 mL | - |

| Water | H₂O | 18.02 | 300 mL | - |

| Reaction Temperature | - | - | 80 °C | - |

| Reaction Time | - | - | 1.5 hours | - |

| Expected Yield | - | - | ~17.4 g (99%) | - |

Step-by-Step Methodology:

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromo-6-nitroanisole (20.1 g, 86.6 mmol), iron powder (33.4 g, 598 mmol), acetic acid (300 mL), and water (300 mL).

-

Reaction: Heat the heterogeneous mixture to 80 °C with vigorous stirring. Maintain this temperature for 1.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the iron salts. Wash the filtered solid thoroughly with ethyl acetate and water.

-

Extraction: Combine all the organic layers from the filtrate and washes. Wash the combined organic phase with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acetic acid, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting residue can be further purified by column chromatography (eluent: petroleum ether/ethyl acetate gradient) to afford 3-bromo-2-methoxyaniline as a yellow solid.

Part 4: In-Depth Protocol – The Sandmeyer Reaction

With the key precursor in hand, the final two transformations can be executed. The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling transformations not possible via other means.[5]

Mechanism: Diazotization and Radical-Nucleophilic Substitution

The process occurs in two distinct mechanistic stages:

-

Diazotization: The primary aromatic amine reacts with nitrous acid (HNO₂, generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5 °C) to form a stable aryl diazonium salt. The low temperature is critical to prevent the premature decomposition of this intermediate.[3]

-

Copper-Catalyzed Displacement: The diazonium salt is added to a solution of copper(I) bromide. The mechanism is believed to be a radical-nucleophilic aromatic substitution (SRNAr).[1] A single electron is transferred from the copper(I) to the diazonium salt, releasing nitrogen gas (N₂) and forming an aryl radical. This radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the copper(I) catalyst.

Experimental Protocol: Synthesis of this compound

This protocol is a standard procedure for a Sandmeyer bromination.[6]

Table 2: Reagents and Conditions for Sandmeyer Reaction

| Reagent/Parameter | Formula/Value | Molar Mass ( g/mol ) | Quantity (for 10 mmol scale) | Molar Eq. |

| Diazotization | ||||

| 3-Bromo-2-methoxyaniline | C₇H₈BrNO | 202.05 | 2.02 g | 1.0 |

| Hydrobromic Acid (48%) | HBr | 80.91 | ~6 mL | ~5-6 |

| Sodium Nitrite | NaNO₂ | 69.00 | 0.76 g (in 2 mL H₂O) | 1.1 |

| Temperature | - | - | 0-5 °C | - |

| Sandmeyer Reaction | ||||

| Copper(I) Bromide | CuBr | 143.45 | 1.72 g | 1.2 |

| Hydrobromic Acid (48%) | HBr | 80.91 | ~4 mL | - |

| Temperature | - | - | 0 °C, then warm to RT, then 70-80 °C | - |

Step-by-Step Methodology:

-

Diazotization:

-

In a flask, dissolve 3-bromo-2-methoxyaniline (2.02 g, 10 mmol) in 48% hydrobromic acid (~6 mL).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (0.76 g, 11 mmol) in cold water (2 mL).

-

Add the sodium nitrite solution dropwise to the aniline solution, keeping the temperature strictly below 5 °C. Vigorous stirring is essential.

-

After the addition is complete, stir the resulting diazonium salt solution in the ice bath for an additional 15-20 minutes.

-

-

Sandmeyer Reaction:

-

In a separate, larger flask, dissolve copper(I) bromide (1.72 g, 12 mmol) in 48% hydrobromic acid (~4 mL) and cool it to 0 °C in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the stirred CuBr solution.

-

Observe for the evolution of nitrogen gas. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Gently heat the reaction mixture to 70-80 °C for 30 minutes to ensure complete decomposition of the diazonium salt and drive the reaction to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with an organic solvent like dichloromethane or diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash them sequentially with dilute NaOH solution (to remove acidic impurities) and then with water until neutral.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by flash column chromatography or distillation under reduced pressure to yield pure this compound.

-

Part 5: Process Validation and Field Insights

A robust protocol is one that anticipates and mitigates potential issues. In the Sandmeyer reaction, precise control is key to maximizing yield and minimizing byproducts.

-

Temperature Control: The most critical parameter is temperature during diazotization. If the temperature rises above 5-10 °C, the diazonium salt can prematurely decompose, often leading to the formation of the corresponding phenol (2-bromo-6-methoxyphenol in this case) as a major impurity.[6]

-

Acid Choice: Using HBr for both the diazotization and as the solvent for CuBr ensures a high concentration of bromide ions, which favors the desired bromination over other potential side reactions.

-

Protodeamination: A common side reaction is protodeamination, where the diazonium group is replaced by a hydrogen atom, leading to the formation of 2-bromoanisole. This can be minimized by ensuring efficient reaction with the CuBr reagent and avoiding sources of reducing agents.[6]

-

Purity of Reagents: The use of fresh, high-purity sodium nitrite is essential for a clean and complete diazotization.

Conclusion

The formation of this compound serves as an exemplary case study in synthetic organic chemistry, demonstrating that a target molecule's structure dictates the required synthetic strategy. The regiochemical rules of electrophilic aromatic substitution render the direct bromination of anisole an unviable route. Instead, a logical, multi-step synthesis is required. By starting with a precursor where the substituents are correctly positioned (2-bromo-6-nitroanisole), performing a robust nitro-group reduction to form the key 3-bromo-2-methoxyaniline intermediate, and executing a carefully controlled Sandmeyer reaction, the elusive this compound can be synthesized efficiently and in high purity. This strategic approach, grounded in a deep understanding of reaction mechanisms and directing group effects, is emblematic of the problem-solving and ingenuity central to modern chemical synthesis.

References

Introduction: The Case for a Theoretical Approach

An In-Depth Technical Guide to the Theoretical Study of 2,3-Dibromoanisole

This guide provides a comprehensive framework for the theoretical and computational investigation of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causality behind methodological choices. It serves as a roadmap for elucidating the structural, spectroscopic, and electronic properties of this molecule, thereby enabling predictions of its reactivity and potential biological interactions.

This compound is a halogenated aromatic compound with potential applications as a building block in organic synthesis and drug discovery. The strategic placement of two bromine atoms and a methoxy group on the benzene ring creates a unique electronic and steric environment. Understanding the fundamental properties of this molecule at an atomic level is crucial for predicting its behavior in chemical reactions and biological systems.

Theoretical studies, primarily through quantum chemical calculations, offer a powerful, non-experimental route to probe molecular characteristics. They allow for the determination of stable conformations, the prediction of spectroscopic signatures (such as IR and UV-Vis spectra), and the quantification of electronic properties that govern reactivity. This in-silico approach is indispensable for rational molecular design, enabling researchers to generate hypotheses and guide experimental work with greater efficiency and insight. This guide outlines the key theoretical protocols necessary to build a complete computational profile of this compound.

Part 1: Molecular Geometry and Conformational Landscape

The first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule. This optimized geometry serves as the foundation for all subsequent calculations.

Causality in Method Selection

For organic molecules like this compound, Density Functional Theory (DFT) provides an excellent balance of computational accuracy and efficiency. The B3LYP functional is a widely-used hybrid functional that often yields reliable geometries for a broad range of molecules. Combining this with a Pople-style basis set, such as 6-311++G(d,p), ensures sufficient flexibility to accurately describe the electron distribution, including the diffuse functions (++) important for lone pairs and the polarization functions (d,p) necessary for describing bonding in detail.

Experimental Protocol: Geometry Optimization and Conformational Search

-

Initial Structure Construction: Build an initial 3D model of this compound using molecular modeling software.

-

Conformational Analysis: The primary degree of freedom is the rotation of the methoxy group. A Potential Energy Surface (PES) scan should be performed by systematically rotating the C2-C1-O-CH3 dihedral angle (see Figure 1 for atom numbering) in steps (e.g., 10-15 degrees) and calculating the single-point energy at each step. This identifies the global minimum energy conformation.

-

Full Geometry Optimization: Starting from the lowest-energy conformer identified in the PES scan, perform a full geometry optimization without constraints at the B3LYP/6-311++G(d,p) level of theory.

-

Frequency Verification: Perform a frequency calculation on the optimized structure. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

Diagram: Computational Workflow for Geometry Optimization

Introduction: The Strategic Importance of Regiocontrolled Dibromoarenes

An In-Depth Technical Guide to 2,3-Dibromoanisole: Synthesis, Properties, and Applications

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount. Halogenated aromatic compounds, especially those bearing multiple bromine atoms, serve as exceptionally versatile synthetic intermediates. Their utility stems from the bromine atoms' capacity to act as reliable handles for a myriad of transformations, most notably in palladium-catalyzed cross-coupling reactions, which form the bedrock of complex molecule construction.

While several isomers of dibromoanisole are commonplace, this compound (CAS No. 95970-22-2) represents a more specialized, yet strategically important, building block. The adjacent (ortho) and meta positioning of the bromine atoms, under the electronic influence of the methoxy group, offers a unique reactivity profile for sequential and regioselective functionalization. This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. It delves into the logical underpinnings of its synthesis, its physicochemical and spectroscopic characteristics, and its applications as a precursor to advanced molecular architectures.

PART 1: Discovery and Historical Context

The precise historical account of the first synthesis of this compound is not prominently documented in readily accessible chemical literature, suggesting it did not emerge from the foundational studies of aromatic bromination. Early investigations into the electrophilic bromination of anisole, dating back to the late 19th and early 20th centuries, consistently showed a strong preference for substitution at the para- and ortho-positions, yielding primarily 4-bromoanisole, 2-bromoanisole, and subsequently, 2,4-dibromoanisole. The methoxy group is a powerful ortho-, para-directing group, making the direct formation of the 2,3-isomer via this route mechanistically unfavorable.

Therefore, the "discovery" of this compound is intrinsically linked to the development of more sophisticated synthetic strategies that allow for non-intuitive substitution patterns. The advent of reactions like the Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provided a powerful tool to install substituents at positions not accessible through direct electrophilic substitution.[1] Similarly, the Williamson ether synthesis, developed by Alexander Williamson in 1850, offered a reliable method to form ethers from phenols, enabling the conversion of a pre-functionalized phenol into the corresponding anisole.[2] It is through the application of these foundational reactions to appropriately substituted precursors that the logical synthesis of this compound was ultimately achieved.

PART 2: Strategic Synthesis Methodologies

The synthesis of this compound requires a multi-step approach to overcome the directing effects of the methoxy group. The two most logical and field-proven strategies begin with precursors where the desired 2,3-dibromo substitution pattern is already established: 2,3-Dibromophenol or 2,3-Dibromoaniline .

Methodology 1: Williamson Ether Synthesis from 2,3-Dibromophenol

This is arguably the most direct and efficient route, leveraging the nucleophilic character of a phenoxide to construct the ether linkage. The causality behind this choice is clear: the C-O bond formation is a robust and high-yielding reaction that preserves the existing aromatic substitution pattern.

Causality and Experimental Choices: The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by deprotonating 2,3-dibromophenol with a base, acts as a nucleophile.[3]

-

Base Selection: A moderately weak base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the phenol (pKa ≈ 10) but not so strong as to promote side reactions. Its heterogeneous nature in solvents like acetone or acetonitrile simplifies workup, as it can be removed by simple filtration.

-

Methylating Agent: A highly reactive SN2 substrate is required. Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) are excellent choices due to the minimal steric hindrance at the methyl carbon. Methyl iodide is often preferred for its high reactivity.

-

Solvent: A polar aprotic solvent such as acetone or acetonitrile (ACN) is optimal. These solvents effectively solvate the potassium cation without solvating the phenoxide anion, thus maintaining its high nucleophilicity, a key requirement for an efficient SN2 reaction.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dibromophenol (1.0 eq).

-

Solvent and Base Addition: Add anhydrous acetonitrile (approx. 10 mL per gram of phenol) to dissolve the starting material. To this solution, add finely powdered anhydrous potassium carbonate (2.0-3.0 eq).

-

Addition of Methylating Agent: Begin vigorous stirring of the suspension. Add methyl iodide (1.5-2.0 eq) dropwise to the mixture at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot is consumed.

-

Workup: Cool the mixture to room temperature and filter off the solid potassium salts, washing the filter cake with a small amount of acetonitrile.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The resulting crude residue contains this compound.

-

Purification: Dissolve the crude residue in a suitable organic solvent like dichloromethane or ethyl acetate. Wash with a 5% aqueous sodium hydroxide solution to remove any unreacted phenol, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the purified product. Further purification via column chromatography on silica gel can be performed if necessary.

Caption: Workflow for the synthesis of this compound via Williamson Ether Synthesis.

Methodology 2: Sandmeyer Reaction from 2,3-Dibromoaniline

This pathway is an excellent alternative, particularly if 2,3-dibromoaniline is a more accessible starting material. The Sandmeyer reaction provides a robust method for replacing an amino group on an aromatic ring with a halide via a diazonium salt intermediate.[4] To obtain the anisole, a variation that yields a phenol (hydrolysis of the diazonium salt), followed by a Williamson ether synthesis as described above, is the most common sequence.

Causality and Experimental Choices:

-

Diazotization: The first step is the conversion of the primary amine to a diazonium salt. This requires a cold, acidic solution to stabilize the highly reactive diazonium intermediate.[5]

-

Acid: Hydrobromic acid (HBr) or sulfuric acid (H₂SO₄) is used to create the acidic medium.

-

Nitrite Source: Sodium nitrite (NaNO₂) is the standard reagent used to generate the necessary nitrous acid (HNO₂) in situ.

-

Temperature Control: The reaction must be maintained at 0-5°C. At higher temperatures, the diazonium salt readily decomposes, leading to side products and reduced yields.[5]

-

-

Conversion to Phenol: The diazonium salt is then decomposed in the presence of water, typically with heating in an aqueous acidic solution, often with copper salts like copper(I) oxide or copper(II) nitrate to facilitate the hydrolysis. This step replaces the -N₂⁺ group with a hydroxyl group.[6]

-

Etherification: The resulting 2,3-dibromophenol is then methylated using the Williamson ether synthesis protocol described previously.

Part A: Sandmeyer Reaction (Aniline to Phenol)

-

Diazotization: In a beaker, dissolve 2,3-dibromoaniline (1.0 eq) in an aqueous solution of hydrobromic acid (48%) or sulfuric acid at 0-5°C using an ice-salt bath.

-

Nitrite Addition: While maintaining the low temperature and stirring vigorously, slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise. The addition rate should be controlled to keep the temperature below 5°C. Test for excess nitrous acid using starch-iodide paper (a blue-black color indicates completion).

-

Diazonium Hydrolysis: In a separate flask, prepare a solution of copper(I) oxide in aqueous sulfuric acid. Gently heat this solution.

-

Addition & Decomposition: Slowly and carefully add the cold diazonium salt solution to the hot copper salt solution. Vigorous evolution of nitrogen gas will occur.

-

Isolation of Phenol: After the gas evolution ceases, cool the reaction mixture and extract the 2,3-dibromophenol product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Purify as necessary.

Part B: Williamson Ether Synthesis

-

Proceed with the purified 2,3-dibromophenol using the Williamson ether synthesis protocol as detailed in Methodology 1.

Caption: Synthesis of this compound via a Sandmeyer-Williamson reaction sequence.

PART 3: Physicochemical and Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized product.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 95970-22-2 | [6][7] |

| Molecular Formula | C₇H₆Br₂O | [6] |

| Molecular Weight | 265.93 g/mol | [6] |

| IUPAC Name | 1,2-dibromo-3-methoxybenzene | [6] |

| Appearance | Expected to be a solid at room temperature | [7] |

| Melting Point | 44-45 °C | [7] |

| Boiling Point | 258.8 ± 20.0 °C at 760 mmHg (Predicted) | [7] |

| LogP | 3.46 (Predicted) | [7] |

Spectroscopic Data

While experimental spectra for this compound are not widely published in spectral databases, its expected spectroscopic signature can be reliably predicted based on its structure. This predicted data serves as a crucial reference for researchers synthesizing this compound.

¹H NMR Spectroscopy (Predicted) The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring, and one signal in the aliphatic region for the methoxy group protons.

-

~3.9 ppm (s, 3H): A singlet corresponding to the methoxy (-OCH₃) protons.

-

Aromatic Region (~6.8-7.6 ppm): The three aromatic protons will appear as a complex multiplet or as distinct doublets and triplets, reflecting their coupling patterns. The proton at C4 will likely be a triplet, coupled to the protons at C5 and the bromine at C3 (long-range). The protons at C5 and C6 will likely be doublets or doublets of doublets.

¹³C NMR Spectroscopy (Predicted) The broadband decoupled ¹³C NMR spectrum is expected to display seven distinct signals.

-

~56-62 ppm: Signal for the methoxy (-OCH₃) carbon.

-

~110-160 ppm: Six signals for the aromatic carbons. The carbons directly bonded to bromine (C2, C3) will appear further downfield, while the carbon bonded to the oxygen (C1) will be the most downfield of the aromatic signals.

Mass Spectrometry (MS) The mass spectrum provides definitive evidence of the molecular weight and the presence of two bromine atoms.

-

Molecular Ion (M⁺): A characteristic cluster of peaks will be observed for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). The spectrum will show three main peaks:

-

[M]⁺: (e.g., at m/z 264, for C₇H₆⁷⁹Br₂O)

-

[M+2]⁺: (e.g., at m/z 266, for C₇H₆⁷⁹Br⁸¹BrO) - This peak will be approximately twice the intensity of the M⁺ peak.

-

[M+4]⁺: (e.g., at m/z 268, for C₇H₆⁸¹Br₂O) - This peak will be approximately the same intensity as the M⁺ peak.

-

-

Fragmentation: Common fragmentation patterns would include the loss of a methyl radical (-CH₃) and subsequent loss of carbon monoxide (-CO).

Infrared (IR) Spectroscopy The IR spectrum will show characteristic absorption bands for the functional groups present.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching of the methoxy group.

-

~1570-1450 cm⁻¹: Aromatic C=C stretching vibrations.

-

~1250 cm⁻¹: Aryl-O-CH₃ asymmetric stretching.

-

~1050 cm⁻¹: Aryl-O-CH₃ symmetric stretching.

-

Below 800 cm⁻¹: C-Br stretching vibrations.

PART 4: Applications in Research and Development

This compound is a valuable, though specialized, building block for the synthesis of complex organic molecules. Its utility is primarily derived from the differential reactivity of its functional groups, which allows for selective, stepwise elaboration of the molecular scaffold.

1. Intermediate in Medicinal Chemistry: Halogenated aromatics are cornerstone building blocks in drug discovery.[8] The two bromine atoms on this compound can be selectively addressed in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds. This allows for the systematic exploration of chemical space around the anisole core to build libraries of compounds for biological screening. For instance, its precursor, 2,3-dibromophenol, has been used to synthesize derivatives with potential antioxidant and anticancer activities, highlighting the value of this substitution pattern in bioactive molecules.[9]

2. Precursor for Substituted Biaryls and Heterocycles: The ability to perform sequential cross-coupling reactions is a key advantage. For example, one bromine atom could be reacted under one set of conditions (e.g., a Suzuki coupling with an arylboronic acid), leaving the second bromine intact for a subsequent, different transformation (e.g., a Sonogashira coupling with a terminal alkyne). This stepwise approach is fundamental to creating complex, unsymmetrical poly-aromatic systems and heterocycles, which are prevalent structures in many approved drugs and advanced materials.[4][10]

3. Use in Materials Science: Dibromoaromatic compounds are frequently used as monomers in the synthesis of conjugated polymers for organic electronics. While applications specific to the 2,3-isomer are not widely reported, related isomers like 2,4-dibromoanisole are used to create polymers for devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[11] The 2,3-substitution pattern could lead to polymers with unique conformational and electronic properties due to the induced twisting of the polymer backbone.

PART 5: Safety and Handling

As with all halogenated aromatic compounds, this compound must be handled with appropriate care in a laboratory setting.

-

General Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Toxicology: While specific toxicological data for this compound is limited, related compounds like dibromophenols are known to be irritants and may be harmful if swallowed or absorbed through the skin. Assume the compound is toxic and handle accordingly.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound stands as a testament to the power of strategic, multi-step synthesis in accessing molecular architectures that are otherwise unattainable. While not a common commodity chemical, its value lies in the precise placement of its two bromine atoms, offering a platform for controlled, sequential functionalization. For the medicinal chemist or materials scientist, it is a building block that enables the deliberate and rational design of complex target molecules. This guide has outlined the logical basis for its synthesis via established and reliable methodologies, provided a framework for its characterization, and highlighted its potential as a key intermediate in the development of novel pharmaceuticals and functional materials.

References

- 1. Benzene, 2,4-dibromo-1-methoxy- [webbook.nist.gov]

- 2. 2,4-DIBROMOANISOLE(21702-84-1) IR Spectrum [m.chemicalbook.com]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033895) [hmdb.ca]

- 4. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,4-DIBROMOANISOLE(21702-84-1) 1H NMR [m.chemicalbook.com]

- 6. This compound | C7H6Br2O | CID 11958056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS#:95970-22-2 | Chemsrc [chemsrc.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. benchchem.com [benchchem.com]

- 10. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]

- 11. 88377-29-1 | 2-Bromo-3-methoxybenzoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

Methodological & Application

Application Notes & Protocols: Suzuki Coupling Reactions with 2,3-Dibromoanisole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 2,3-Dibromoanisole in Suzuki Couplings

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly for the synthesis of biaryls and substituted aromatic compounds.[1] this compound emerges as a versatile building block in this context, offering two reactive sites for sequential or double functionalization. The strategic placement of the methoxy group introduces both steric and electronic biases, presenting a unique challenge and opportunity for achieving regioselective mono-arylation or exhaustive di-arylation. This guide provides a detailed exploration of the mechanistic principles and practical protocols for leveraging this compound in Suzuki coupling reactions, tailored for professionals in research and drug development.

The ability to selectively introduce different aryl groups at the C2 and C3 positions opens avenues for the synthesis of complex molecular architectures, including those with applications as advanced materials or pharmaceutical intermediates. Understanding the nuanced interplay of catalysts, ligands, bases, and reaction conditions is paramount to controlling the outcome of these transformations.

Mechanistic Insights: Controlling Regioselectivity

The core of the Suzuki coupling mechanism involves a catalytic cycle with a palladium complex, encompassing oxidative addition, transmetalation, and reductive elimination.[2] When employing a di-substituted substrate like this compound, the regioselectivity of the initial coupling is dictated by the relative rates of oxidative addition of the palladium(0) catalyst to the two distinct C-Br bonds.

Several factors influence this crucial step:

-

Electronic Effects: The electron-donating methoxy group (-OCH₃) at the C1 position influences the electron density of the aromatic ring. Through resonance, it increases the electron density at the ortho (C2) and para positions. This can affect the electrophilicity of the carbon atoms bonded to the bromine atoms, potentially making the C-Br bonds more or less susceptible to oxidative addition.

-

Steric Hindrance: The methoxy group exerts significant steric hindrance at the adjacent C2 position. This bulkiness can impede the approach of the palladium catalyst, potentially favoring oxidative addition at the less hindered C3 position.

-

Ligand Effects: The choice of phosphine ligand coordinated to the palladium center is critical. Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition but can also amplify steric effects, thereby influencing regioselectivity. Conversely, less sterically demanding ligands might allow for coupling at the more hindered position.[3][4]

By carefully manipulating these factors, it is possible to steer the reaction towards a desired mono-arylated product or to facilitate a complete di-arylation.

Diagram: The Suzuki-Miyaura Catalytic Cycle

References

Formation of Grignard Reagents from 2,3-Dibromoanisole: A Detailed Guide to Synthesis and Application

Introduction: Navigating the Regioselectivity of Grignard Formation in Dihaloarenes

The Grignard reaction, a cornerstone of carbon-carbon bond formation, offers a powerful method for the synthesis of a vast array of organic compounds.[1][2] The formation of an organomagnesium halide (Grignard reagent) from an organic halide and magnesium metal is a pivotal step, the success of which dictates the outcome of subsequent reactions.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of a Grignard reagent from 2,3-dibromoanisole.

This guide will proceed with a detailed protocol based on this hypothesis, alongside a thorough discussion of the underlying principles, safety considerations, and analytical methods for characterization.

Theoretical Framework: Mechanism and Key Considerations

The formation of a Grignard reagent is an oxidative insertion of a magnesium atom into a carbon-halogen bond.[1] The reaction is believed to proceed via a radical mechanism on the surface of the magnesium metal. Key to a successful Grignard synthesis are the following considerations:

-

Anhydrous Conditions: Grignard reagents are highly basic and will react readily with protic solvents, including water, to quench the reagent. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.

-

Magnesium Activation: A passivating layer of magnesium oxide on the surface of the magnesium turnings can inhibit the reaction. Activation of the magnesium is crucial to expose a fresh, reactive metal surface.[4]

-

Solvent: Ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are essential. They not only dissolve the reagents but also stabilize the Grignard reagent by coordination.

-

Initiation: The reaction can sometimes be slow to start. Initiators such as iodine or 1,2-dibromoethane are often used to initiate the reaction.

Experimental Protocol: Synthesis of 2-bromo-3-methoxyphenylmagnesium bromide

This protocol details the steps for the preparation of the Grignard reagent from this compound, with the expectation of selective formation at the 3-position.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | >98% | Commercially Available | --- |

| Magnesium Turnings | High Purity | Commercially Available | --- |

| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Dry over sodium/benzophenone still immediately before use. |

| Iodine | Crystal | Commercially Available | For activation. |

| 1,2-Dibromoethane | Reagent Grade | Commercially Available | Optional initiator. |

| Hydrochloric Acid (HCl) | 1 M solution | Commercially Available | For quenching and workup. |

| Diethyl Ether | Anhydrous | Commercially Available | For extraction. |

| Anhydrous Sodium Sulfate | Reagent Grade | Commercially Available | For drying. |

Equipment

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Nitrogen or Argon)

-

Syringes and needles

Workflow Diagram

Caption: Workflow for the synthesis of the Grignard reagent from this compound.

Step-by-Step Procedure

-

Glassware Preparation: Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a gas inlet. Flame-dry all glassware under a stream of inert gas (nitrogen or argon) to remove any adsorbed moisture. Allow the apparatus to cool to room temperature under the inert atmosphere.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the cooled flask. Gently heat the flask with a heat gun under the inert atmosphere until the iodine sublimes and deposits on the magnesium, giving it a purplish-brown color. This indicates the activation of the magnesium surface.

-

Solvent Addition: Add a portion of anhydrous THF to the flask, enough to cover the magnesium turnings.

-

Substrate Preparation: In a separate, dry flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Transfer this solution to the dropping funnel.

-